5-(Bromomethyl)phthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)phthalazine is a chemical compound that belongs to the class of phthalazine derivatives. Phthalazine, also known as benzo-orthodiazine, is a bicyclic heterocycle consisting of a benzene ring fused with a pyridazine ring. The presence of two adjacent nitrogen atoms in the phthalazine ring makes it unique and rare in nature. Phthalazine derivatives are known for their significant biological activities and pharmacological properties .
Vorbereitungsmethoden
The synthesis of 5-(Bromomethyl)phthalazine typically involves the bromination of phthalazine derivatives. One common method is the reaction of phthalazine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like carbon tetrachloride or chloroform under reflux conditions. The bromination occurs at the methyl group attached to the phthalazine ring, resulting in the formation of this compound .
Analyse Chemischer Reaktionen
5-(Bromomethyl)phthalazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. For example, the reaction with sodium azide can lead to the formation of 5-(Azidomethyl)phthalazine.
Oxidation Reactions: The methyl group in this compound can be oxidized to form the corresponding carboxylic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)phthalazine has various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)phthalazine involves its interaction with specific molecular targets and pathways. Phthalazine derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE), which play crucial roles in inflammation and cell signaling . Additionally, they can bind to receptors like gamma-aminobutyric acid (GABA) receptors and voltage-gated calcium channels, affecting neurotransmission and cellular functions .
Vergleich Mit ähnlichen Verbindungen
5-(Bromomethyl)phthalazine can be compared with other phthalazine derivatives and similar compounds, such as:
Phthalazinone: A derivative with a keto group, known for its anticancer and anti-inflammatory properties.
Phthalazine-1,4-dione: A compound with two keto groups, used in the synthesis of various heterocyclic compounds.
5-Bromoindole: A brominated indole derivative with applications in medicinal chemistry and as a precursor in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromomethyl group, which imparts distinct reactivity and biological activity compared to other phthalazine derivatives.
Eigenschaften
Molekularformel |
C9H7BrN2 |
---|---|
Molekulargewicht |
223.07 g/mol |
IUPAC-Name |
5-(bromomethyl)phthalazine |
InChI |
InChI=1S/C9H7BrN2/c10-4-7-2-1-3-8-5-11-12-6-9(7)8/h1-3,5-6H,4H2 |
InChI-Schlüssel |
FLMOIUNCEVHIJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=NC=C2C(=C1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.